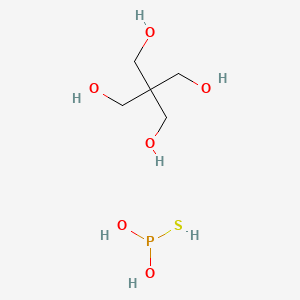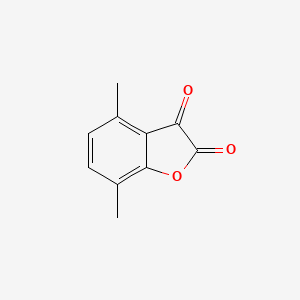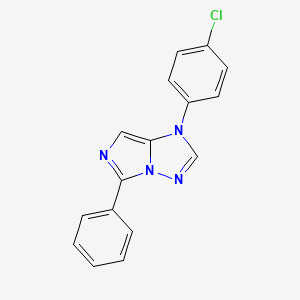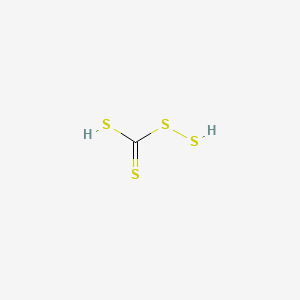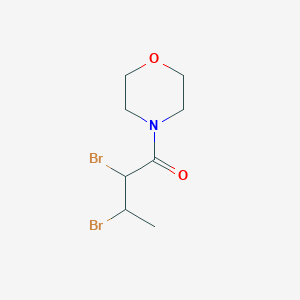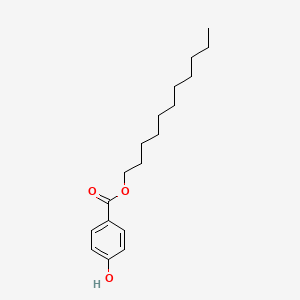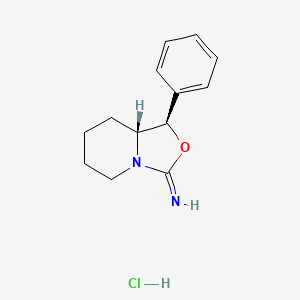
Stearyl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyl beta-D-glucopyranoside is a non-ionic surfactant composed of a stearyl (octadecyl) group attached to a beta-D-glucopyranoside moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including cosmetics, pharmaceuticals, and industrial formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearyl beta-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic synthesis using beta-glucosidase in organic solvents or ionic liquids. The reaction typically involves the reverse hydrolysis of glucose and stearyl alcohol, catalyzed by an engineered beta-glucosidase enzyme .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale enzymatic processes due to their regio- and stereo-selectivity under mild conditions. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, enhances the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Stearyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond.
Oxidation: Involves oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized derivatives.
Substitution: Reactions with nucleophiles can replace the stearyl group with other functional groups.
Major Products: The primary products of these reactions include glucose, stearyl alcohol, and various oxidized or substituted derivatives .
Applications De Recherche Scientifique
Stearyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations for enhanced drug solubility and stability.
Industry: Applied in cosmetics and personal care products for its emulsifying and moisturizing properties.
Mécanisme D'action
The mechanism of action of stearyl beta-D-glucopyranoside primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and various hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Octyl beta-D-glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with a slightly longer alkyl chain.
Methyl beta-D-glucopyranoside: A simpler glucoside with a methyl group instead of a long alkyl chain .
Uniqueness: Stearyl beta-D-glucopyranoside is unique due to its long stearyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, enhancing its utility in various applications compared to its shorter-chain counterparts .
Propriétés
Numéro CAS |
76739-16-7 |
|---|---|
Formule moléculaire |
C24H48O6 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
UFSKIYBOKFBSOA-GNADVCDUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


